molecular formula C23H25N5O3S B15140898 LpxC-IN-9

LpxC-IN-9

Cat. No.: B15140898
M. Wt: 451.5 g/mol
InChI Key: VVTZCIBPJIURIN-QHCPKHFHSA-N
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Description

LpxC-IN-9 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial in the biosynthesis of lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound has shown significant antibacterial and hypotensive effects, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LpxC-IN-9 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

LpxC-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with altered biological activity .

Scientific Research Applications

LpxC-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

    Biology: Studied for its antibacterial properties against Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

    Medicine: Investigated for its hypotensive effects and potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the development of new chemical processes and materials

Mechanism of Action

LpxC-IN-9 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LpxC-IN-9

This compound is unique due to its specific chemical structure, which includes an alkyne group that allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. This feature makes it a valuable reagent in click chemistry and contributes to its potent antibacterial activity .

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-hydroxy-N-[(1S)-1-methylsulfanyl-2-[5-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzotriazol-1-yl]ethyl]formamide

InChI

InChI=1S/C23H25N5O3S/c1-32-23(28(30)17-29)16-27-22-9-8-19(14-21(22)24-25-27)5-2-18-3-6-20(7-4-18)15-26-10-12-31-13-11-26/h3-4,6-9,14,17,23,30H,10-13,15-16H2,1H3/t23-/m0/s1

InChI Key

VVTZCIBPJIURIN-QHCPKHFHSA-N

Isomeric SMILES

CS[C@@H](CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O

Canonical SMILES

CSC(CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O

Origin of Product

United States

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